molecular formula C12H13NO3 B556490 Ethyl 5-methoxyindole-2-carboxylate CAS No. 4792-58-9

Ethyl 5-methoxyindole-2-carboxylate

Cat. No.: B556490
CAS No.: 4792-58-9
M. Wt: 219,24 g/mole
InChI Key: NPIUAXNFAUGNHP-UHFFFAOYSA-N
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Description

Ethyl 5-methoxyindole-2-carboxylate (CAS: 4792-58-9) is a heterocyclic organic compound with the molecular formula C₁₂H₁₃NO₃ and a molecular weight of 219.24 g/mol . Structurally, it features a methoxy group (-OCH₃) at the 5-position and an ethyl ester (-COOEt) at the 2-position of the indole ring. This compound is a key intermediate in medicinal chemistry, particularly in synthesizing inhibitors targeting GABA receptors, SGLT2, HIV-1 integrase, and anticancer agents . It is a white to off-white solid with a melting point of 154–157°C and is insoluble in water but soluble in organic solvents like ethyl acetate and dichloromethane .

Preparation Methods

Ethyl 5-methoxyindole-2-carboxylate can be synthesized through various synthetic routes. One common method involves the Fischer indolization of ethyl pyruvate with appropriate hydrazines . The reaction conditions typically include heating the intermediate in a solution of ethanolic hydrochloric acid, which results in a mixture of isomers that can be separated through crystallization . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

Ethyl 5-methoxyindole-2-carboxylate undergoes several types of chemical reactions, including:

Common reagents used in these reactions include hydrochloric acid, sulfuric acid, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Pharmacological Applications

Ethyl 5-methoxyindole-2-carboxylate serves as a key reactant in the development of several pharmacological agents:

  • GABA Receptor Ligands : It is utilized in the synthesis of ligands that exhibit binding specificity towards the gamma-aminobutyric acid (GABA) receptor, which is crucial for developing treatments for anxiety and epilepsy .
  • Sodium-Dependent Glucose Co-Transporter 2 Inhibitors : The compound is involved in creating inhibitors targeting SGLT2, which are important for managing hyperglycemia in diabetes patients .
  • Anticancer Agents : Research indicates that derivatives of this compound have shown potential as anticancer agents by inhibiting the proliferation of colon cancer cells and other malignancies .
  • Integrase Strand-Transfer Inhibitors : The compound contributes to the development of integrase inhibitors, which are vital in HIV treatment regimens .

Recent studies have highlighted the biological activities associated with this compound and its derivatives:

  • Inhibition of 5-Lipoxygenase : Compounds derived from this scaffold have demonstrated efficacy in inhibiting 5-lipoxygenase, an enzyme linked to inflammatory responses. For instance, certain derivatives have shown IC50 values as low as 0.23 µM, indicating potent anti-inflammatory properties .

Synthetic Applications

This compound is frequently employed in synthetic chemistry for producing various indole derivatives:

Reaction Type Conditions Yield (%) Notes
Reaction with Boron TribromideDichloromethane, -78°C to room temperature48%Used for further functionalization .
Synthesis of Hydroxy DerivativesEthanol under reflux conditions82%Important for creating biologically active analogs .

Case Studies

Several studies provide insights into the practical applications of this compound:

  • Development of GABA Receptor Ligands :
    • A study synthesized various derivatives using this compound as a starting material, leading to compounds with enhanced binding affinities to GABA receptors. These findings suggest potential therapeutic uses in neurology .
  • SGLT2 Inhibitor Development :
    • Research focused on modifying this compound to enhance its efficacy as an SGLT2 inhibitor, demonstrating significant reductions in glucose levels in diabetic models .
  • Anti-Cancer Studies :
    • Investigations into the anticancer properties revealed that derivatives not only inhibited cell proliferation but also induced apoptosis in colon cancer cell lines, showcasing their potential as chemotherapeutic agents .

Mechanism of Action

The mechanism of action of ethyl 5-methoxyindole-2-carboxylate involves its interaction with various molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing biological processes such as cell signaling and gene expression . The specific pathways and targets depend on the derivative and its modifications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution Patterns and Reactivity

Ethyl 5-methoxyindole-2-carboxylate exhibits distinct reactivity due to the electron-donating methoxy group. For example, bromination of this compound occurs at the C4 position (quinoline-like position) rather than the typical C3 position of non-substituted indoles, as demonstrated in studies using bromine in acetic acid . This contrasts with ethyl indole-2-carboxylate derivatives lacking electron-donating groups, where bromination favors the C3 position .

Table 1: Bromination Reactivity Comparison

Compound Bromination Position Key Influence Reference
This compound C4 Methoxy group directs electrophile
Ethyl indole-2-carboxylate C3 No electron-donating groups

Analogous Esters: Methyl vs. Ethyl Derivatives

Mthis compound (CAS: 67929-86-6, C₁₁H₁₁NO₃, MW: 205.21 g/mol) shares structural similarity but differs in ester chain length. The methyl derivative has a lower molecular weight and slightly higher solubility in polar solvents due to its shorter alkyl chain. However, the ethyl variant is more lipophilic, making it preferable for drug candidates requiring membrane penetration .

Table 2: Methyl vs. Ethyl Ester Comparison

Property This compound Mthis compound
Molecular Weight 219.24 g/mol 205.21 g/mol
Melting Point 154–157°C Not reported
Key Applications HIV-1 integrase inhibitors Pharmacological screening intermediates
Reference

Halogen-Substituted Derivatives

Ethyl 5-chloroindole-2-carboxylate (CAS: 16382-18-6) and ethyl 5-nitroindole-2-carboxylate (CAS: 16732-57-3) demonstrate how electron-withdrawing substituents alter reactivity. The chloro derivative undergoes Friedel-Crafts acylation at the C3 position under AlCl₃ catalysis, yielding 3-acyl derivatives . In contrast, the nitro group in ethyl 5-nitroindole-2-carboxylate deactivates the ring, reducing electrophilic substitution feasibility .

Table 3: Reactivity of Halogenated Derivatives

Compound Substituent Key Reaction Outcome Reference
Ethyl 5-chloroindole-2-carboxylate Cl Acylation with AlCl₃ C3-acylated products
Ethyl 5-nitroindole-2-carboxylate NO₂ Electrophilic substitution Limited reactivity

Functional Group Variations

  • 5-Methoxyindole-2-carboxylic Acid (CAS: 4382-54-1) : The free carboxylic acid derivative (similarity score: 0.89) is less lipophilic than its ester counterparts, limiting its use in drug delivery but serving as a precursor for hydrazide synthesis (e.g., neuropharmacological hydrazones) .

Substituent Position Isomers

Ethyl 6-methoxyindole-2-carboxylate (CAS: 15050-04-1) and ethyl 7-methoxyindole-2-carboxylate (CAS: 20538-12-9) are positional isomers with methoxy groups at C6 and C7, respectively. These isomers exhibit distinct electronic environments, altering their NMR spectra and reactivity in Suzuki-Miyaura coupling reactions .

Biological Activity

Ethyl 5-methoxyindole-2-carboxylate is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, including its synthesis, structure-activity relationships (SAR), and various pharmacological effects. The findings are supported by data tables and relevant case studies from recent research.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound involves several steps, including acylation and regioselective modifications. Preliminary studies have shown that structural modifications at the 2- and 5-indole positions can significantly affect biological activity, particularly in terms of cytotoxicity and the induction of methuosis (a form of cell death characterized by vacuolization) in cancer cells .

Key Findings on SAR

  • Cytotoxicity : Compounds with longer hydrocarbon chains or specific substitutions at the 2-position exhibited increased cytotoxicity against glioblastoma cells. For instance, compounds with propoxy groups showed significant growth inhibition compared to those with butoxy substitutions .
  • Mechanism of Action : The mechanism appears to involve disruption of microtubule polymerization, leading to cell death through methuosis .

Anticancer Properties

This compound has been evaluated for its anticancer properties. In vitro studies demonstrated that this compound induces significant cytotoxic effects on various cancer cell lines, including human glioblastoma and neuroblastoma cells.

Table 1: Cytotoxicity Data

CompoundCell LineIC50 (μM)
This compoundHuman Glioblastoma (U87)10
This compoundNeuroblastoma (SH-SY5Y)15
Control (Doxorubicin)Human Glioblastoma (U87)0.83

These results indicate that this compound exhibits comparable or superior cytotoxicity to established chemotherapeutic agents like doxorubicin .

Neuroprotective Effects

Recent studies have also highlighted the neuroprotective potential of this compound. It has been shown to enhance catalase activity in neuroblastoma cells, suggesting a protective role against oxidative stress .

Table 2: Neuroprotective Activity

TreatmentCatalase Activity (%)GPx Activity (%)
This compound + Scopolamine+25No change
Control (Scopolamine only)--

This enhancement indicates that this compound may mitigate oxidative damage in neuronal tissues, supporting its potential application in neurodegenerative diseases .

Antiviral Activity

In addition to its anticancer and neuroprotective properties, this compound has shown promise as an antiviral agent. Its derivatives have been evaluated for their ability to inhibit HIV integrase, with some compounds demonstrating significant inhibitory effects .

Table 3: Antiviral Activity against HIV Integrase

Compound% Inhibition at 50 μM
This compound derivative A45
This compound derivative B60
Control (known integrase inhibitor)90

These findings suggest that the indole scaffold is a promising candidate for the development of novel antiviral therapies targeting HIV integrase .

Case Study: Induction of Methuosis

A study focused on the cytotoxic effects of this compound on glioblastoma cells revealed that treatment led to extensive vacuolization within four hours, indicative of methuosis. The morphological changes were consistent across different concentrations, with higher doses leading to increased cell death .

Case Study: Neuroprotection in Animal Models

In vivo experiments using animal models demonstrated that administration of this compound post-reperfusion significantly reduced neuronal damage following ischemic events. This suggests a therapeutic window for its application in stroke management .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 5-methoxyindole-2-carboxylate?

  • Methodological Answer : The compound can be synthesized via Fischer indole synthesis by condensing ethyl pyruvate with substituted phenylhydrazines. For example, ethyl pyruvate 2-methoxyphenylhydrazone treated with HCl/EtOH yields indole derivatives, though abnormal products (e.g., chloro-substituted analogs) may form due to competing reaction pathways . Alternative routes include esterification of 5-methoxyindole-2-carboxylic acid using ethanol under acidic catalysis (e.g., H₂SO₄) or coupling reactions (e.g., Suzuki-Miyaura for indole ring functionalization). Characterization should include melting point analysis (154–157°C, ), ¹H/¹³C NMR, and IR spectroscopy to confirm ester and methoxy groups.

Q. How can researchers confirm the purity and identity of this compound?

  • Methodological Answer : Combine high-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) to assess purity. Validate identity via ¹H NMR (e.g., methoxy singlet at ~3.8 ppm, ester carbonyl at ~4.3 ppm for -OCH₂CH₃) and mass spectrometry (ESI-TOF expected [M+H]⁺ at m/z 219.24). Cross-check observed melting point (154–157°C) with literature values . For crystalline samples, single-crystal X-ray diffraction using SHELX programs (e.g., SHELXL for refinement) provides unambiguous structural confirmation .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • ¹H/¹³C NMR : Assign methoxy (δ ~3.8 ppm), ester ethyl group (δ ~1.3–4.3 ppm), and indole aromatic protons. DEPT-135 confirms CH₂/CH₃ groups.
  • IR Spectroscopy : Identify ester carbonyl (~1700 cm⁻¹) and methoxy C-O stretches (~1250 cm⁻¹).
  • Mass Spectrometry : ESI-TOF for exact mass confirmation ([M+H]⁺ = 219.24) .
  • X-ray Crystallography : Resolve ambiguities in regiochemistry or stereochemistry using SHELX software .

Advanced Research Questions

Q. What strategies can resolve contradictions in reaction outcomes during the synthesis of this compound derivatives?

  • Methodological Answer : When abnormal products arise (e.g., chloro-substituted indoles via Fischer synthesis ), employ:

  • X-ray Crystallography : Confirm regiochemistry using SHELXL-refined structures .
  • Computational Studies : Density functional theory (DFT) to model reaction pathways and identify intermediates (e.g., NBO analysis for charge transfer ).
  • Isotopic Labeling : Use deuterated reagents (e.g., DCl/D₂O) to trace protonation sites and mechanism.

Q. How can computational methods be applied to study the electronic properties of this compound?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to determine HOMO-LUMO gaps and electrostatic potential maps.
  • Natural Bond Orbital (NBO) Analysis : Quantify hyperconjugation (e.g., methoxy group’s electron-donating effects) .
  • Atoms-in-Molecules (AIM) Theory : Analyze bond critical points to assess hydrogen-bonding interactions in dimeric forms .

Q. How can researchers investigate the mechanism of methoxy group participation in reactions involving this compound?

  • Methodological Answer :

  • Kinetic Isotope Effects (KIE) : Synthesize deuterated methoxy analogs (e.g., CD₃O-) to compare reaction rates.
  • Trapping Intermediates : Use quenching agents (e.g., TEMPO) to isolate radical intermediates in oxidation reactions.
  • Computational Modeling : Transition state analysis (IRC) to identify steric/electronic effects of the methoxy group .

Q. What approaches are recommended for synthesizing deuterated analogs of this compound for mechanistic studies?

  • Methodological Answer :

  • Deuterated Reagents : Use CD₃OD or DCl in Fischer indole synthesis to introduce deuterium at specific positions .
  • Catalytic H/D Exchange : Employ Pd/C or Rh catalysts under D₂ atmosphere to deuterate aromatic protons.
  • Validation : Confirm deuteration via ²H NMR and mass spectrometry (e.g., [M+D]⁺ = 220.25).

Q. How can X-ray crystallography resolve ambiguities in the molecular structure of this compound derivatives?

  • Methodological Answer : Use SHELX programs to:

  • Solve Phase Problems : SHELXD for experimental phasing with heavy-atom derivatives (e.g., SeMet) .
  • Refine Structures : SHELXL for high-resolution data (e.g., twinned crystals) to resolve disorder or overlapping atoms .
  • Validate Geometry : Check bond lengths/angles against Cambridge Structural Database (CSD) entries for consistency.

Q. What are effective methods to handle steric hindrance in functionalizing the indole ring at specific positions?

  • Methodological Answer :

  • Directing Groups : Introduce temporary substituents (e.g., -CO₂Et) to steer electrophilic substitution to C3 or C5 positions.
  • Microwave-Assisted Synthesis : Enhance reaction efficiency under high-temperature, short-duration conditions.
  • Bulky Ligands : Use Pd(PPh₃)₄ or BrettPhos in cross-coupling reactions to mitigate steric clashes .

Q. How can researchers optimize recrystallization conditions for this compound?

  • Methodological Answer :
  • Solvent Screening : Test binary mixtures (e.g., ethanol/water, ethyl acetate/hexane) for optimal solubility.
  • Cooling Rate : Slow cooling (0.5°C/min) to maximize crystal size and purity.
  • Seed Crystals : Add purified samples to induce nucleation and reduce oiling-out.

Properties

IUPAC Name

ethyl 5-methoxy-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c1-3-16-12(14)11-7-8-6-9(15-2)4-5-10(8)13-11/h4-7,13H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPIUAXNFAUGNHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N1)C=CC(=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30197351
Record name Ethyl 5-methoxyindole-2-carboxylate
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Molecular Weight

219.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

4792-58-9
Record name Ethyl 5-methoxy-1H-indole-2-carboxylate
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Record name Ethyl 5-methoxyindole-2-carboxylate
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Record name Ethyl 5-methoxyindole-2-carboxylate
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Record name ETHYL 5-METHOXYINDOLE-2-CARBOXYLATE
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Synthesis routes and methods I

Procedure details

1.91 ml (26.15 mmol) of thionyl chloride are added dropwise with stirring at 0° C. to a solution of 1 g (5.23 mmol) of 5-methoxy-1H-indole-2-carboxylic acid in 52 ml of ethanol. The reaction mixture is heated at reflux for 2 hours and then it is cooled and concentrated under reduced pressure. The residue is taken up in 100 ml of ethyl acetate and this solution is washed with two times 50 ml of water and then with 50 ml of a saturated sodium chloride solution. The solution is dried over magnesium sulfate and filtered, and then the filtrate is concentrated under reduced pressure. 1.2 g of product are obtained, which product is used as is in the following stage.
Quantity
1.91 mL
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Reaction Step One
Quantity
1 g
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Quantity
52 mL
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Synthesis routes and methods II

Procedure details

5-Methoxy-1H-indole-2-carboxylic acid (10 g, 52.3 mmol) in EtOH (400 ml) containing 36% H2SO4 (7 ml) was heated under reflux for 18 hr. After cooling the mixture was neutralised with 2N NaOH (to pH 7) and extracted with EtOAc (3×150ml), the combined extracts were washed with 10% NaHCO3 (2×25 ml), dried (MgSO4), filtered and evaporated to afford 5-methoxy-1H-indole-2-carboxylic acid ethyl ester as a brown solid (9.52 g, 43.3 mmol, 82%) Mp. 154-155° C., MS: m/e=219.1 (M+).
Quantity
10 g
Type
reactant
Reaction Step One
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Quantity
7 mL
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400 mL
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0 (± 1) mol
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Reaction Step Two

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Ethyl 5-methoxyindole-2-carboxylate
Ethyl 5-methoxyindole-2-carboxylate
Ethyl 5-methoxyindole-2-carboxylate
Ethyl 5-methoxyindole-2-carboxylate
Ethyl 5-methoxyindole-2-carboxylate
Ethyl 5-methoxyindole-2-carboxylate

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